
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-nitropyridin-2(1H)-one
Descripción general
Descripción
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-nitropyridin-2(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2O7 and its molecular weight is 272.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- A study focused on the synthesis of compounds with similar structural features, including the synthesis of two arsenic-containing cyclic ethers. These serve as model compounds for new groups of unidentified arsenolipids observed in unicellular algae and sediments (Guttenberger et al., 2016).
- Research on the synthesis and crystal structure of a compound closely related structurally, highlighting its potential applications in anti-tumor and anti-viral drugs. This involves characterization by NMR spectra and X-ray single-crystal diffraction (Li, Xiao, & Yang, 2014).
Antioxidant Properties
- Investigation into molecular combinations of antioxidants, such as ascorbic acid and alpha-tocopherol analogues, which include structurally similar compounds. These have shown potential as radical scavengers and inhibitors of malondialdehyde production, indicating potent antioxidant effects (Manfredini et al., 2000).
Nucleoside Analogue and Anticancer Research
- The creation of nucleoside analogues involving structurally similar compounds, with applications in medicinal chemistry, particularly in anticancer drug development. This includes understanding the conformation of the furanose ring and its interactions (Sun, Lo, & McLaughlin, 2006).
Solubility Studies
- Studies on the solubilities of related compounds in different solvents. This research is significant for pharmaceutical applications, particularly in understanding the solubility behavior of drugs in various solvents (Zhang et al., 2012).
Spin-Labelling and Fluorescent Probes
- Development of spin-labelling reagents and fluorescent probes using related compounds. This research is essential for applications in biochemistry and molecular biology, especially for tracking and analyzing biochemical processes (Alcock et al., 1977).
Mecanismo De Acción
Target of Action
The primary target of 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one, also known as Taribavirin, is the viral RNA polymerase and inosine monophosphate (IMP) dehydrogenase . These enzymes play a crucial role in the replication of viral RNA and the synthesis of guanosine triphosphate (GTP), respectively .
Mode of Action
Taribavirin is a prodrug that is metabolized by the liver into its active metabolite, ribavirin . Ribavirin triphosphate (RTP), the phosphorylated form of ribavirin, acts as a potent competitive inhibitor of IMP dehydrogenase and viral RNA polymerase . It also inhibits messenger RNA (mRNA) guanylyltransferase, which stops the capping of mRNA . This results in a marked reduction of intracellular GTP pools and inhibition of viral RNA and protein synthesis . Ribavirin is also incorporated into the viral genome, causing lethal mutagenesis and a subsequent decrease in specific viral infectivity .
Biochemical Pathways
The action of Taribavirin affects the GMP biosynthesis pathway . By inhibiting IMP dehydrogenase, it prevents the conversion of IMP to xanthosine 5’-phosphate, a crucial step in the synthesis of GTP . This results in a decrease in the intracellular GTP pool, which is essential for viral RNA and protein synthesis .
Pharmacokinetics
Taribavirin is metabolized by the liver into its active metabolite, ribavirin . This pathway reduces exposure to red blood cells (RBCs) and increases exposure to the liver, the site of Hepatitis C Virus (HCV) replication
Result of Action
The result of Taribavirin’s action is a marked reduction in viral RNA and protein synthesis, leading to a decrease in specific viral infectivity . This is due to the incorporation of ribavirin into the viral genome, causing lethal mutagenesis .
Action Environment
The action, efficacy, and stability of Taribavirin can be influenced by various environmental factors. It’s important to note that the metabolism of Taribavirin by the liver into its active metabolite, ribavirin, suggests that liver function could potentially impact the drug’s efficacy .
Análisis Bioquímico
Biochemical Properties
1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one plays a significant role in biochemical reactions due to its structural similarity to natural nucleosides. This compound can interact with various enzymes, proteins, and other biomolecules involved in nucleic acid metabolism. For instance, it can be incorporated into DNA or RNA by polymerases, leading to chain termination or mutations. Additionally, 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one can inhibit enzymes such as ribonucleotide reductase and thymidylate synthase, which are crucial for DNA synthesis and repair. These interactions can disrupt normal cellular processes and have therapeutic implications .
Cellular Effects
The effects of 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one on various cell types and cellular processes are profound. This compound can influence cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into nucleic acids can lead to the activation of DNA damage response pathways, resulting in cell cycle arrest or apoptosis. Moreover, 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one can modulate the expression of genes involved in cell proliferation, differentiation, and survival, thereby affecting cellular homeostasis .
Molecular Mechanism
At the molecular level, 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one exerts its effects through several mechanisms. One primary mechanism is the inhibition of DNA and RNA polymerases, which prevents the elongation of nucleic acid chains. This compound can also bind to and inhibit key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase and thymidylate synthase. Additionally, 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one can induce changes in gene expression by activating DNA damage response pathways and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one can be stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in persistent DNA damage, altered gene expression, and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth and viral replication without causing significant toxicity. At high doses, 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one can induce toxic effects, such as bone marrow suppression, gastrointestinal disturbances, and hepatotoxicity. These adverse effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one is involved in several metabolic pathways, particularly those related to nucleotide metabolism. This compound can be phosphorylated by kinases to form active triphosphate derivatives, which are then incorporated into DNA or RNA. Additionally, 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one can interact with enzymes such as ribonucleotide reductase and thymidylate synthase, affecting the synthesis and repair of nucleic acids. These interactions can alter metabolic flux and metabolite levels, impacting cellular function .
Transport and Distribution
The transport and distribution of 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by nucleoside transporters, which facilitate its entry into cells. Once inside, 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one can be distributed to various cellular compartments, including the nucleus and mitochondria. The localization and accumulation of this compound can influence its activity and efficacy .
Subcellular Localization
The subcellular localization of 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one can accumulate in the nucleus, where it interacts with DNA and RNA polymerases, or in the mitochondria, where it affects mitochondrial DNA replication and transcription. These localization patterns can determine the biological effects of this compound .
Propiedades
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O7/c13-4-6-8(15)9(16)10(19-6)11-3-5(12(17)18)1-2-7(11)14/h1-3,6,8-10,13,15-16H,4H2/t6-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGNUHMLOMOYQL-PEBGCTIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735512 | |
| Record name | 5-Nitro-1-beta-D-ribofuranosylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59892-36-3 | |
| Record name | 5-Nitro-1-beta-D-ribofuranosylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


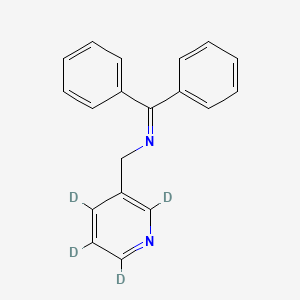

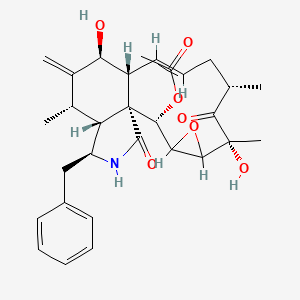
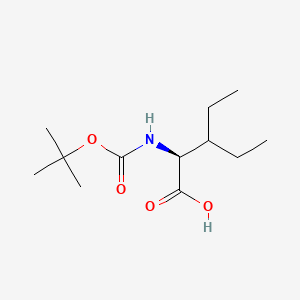
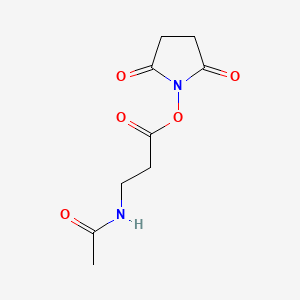
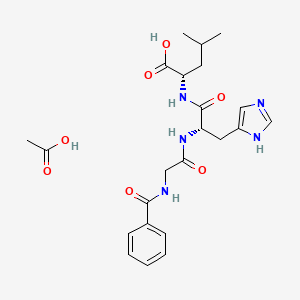
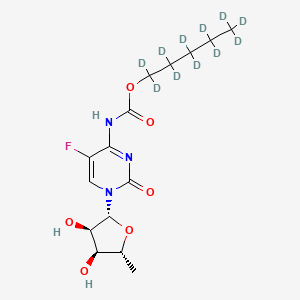

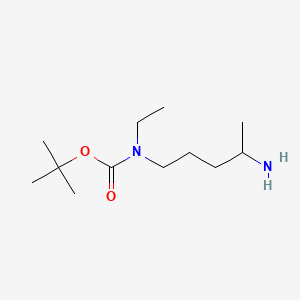
![N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine](/img/structure/B562052.png)
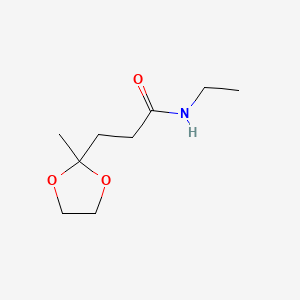
![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate](/img/structure/B562055.png)
